1-[1-(Aminomethyl)cyclobutyl]-3-(dimethylamino)propan-2-ol
CAS No.:
Cat. No.: VC20372084
Molecular Formula: C10H22N2O
Molecular Weight: 186.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H22N2O |
|---|---|
| Molecular Weight | 186.29 g/mol |
| IUPAC Name | 1-[1-(aminomethyl)cyclobutyl]-3-(dimethylamino)propan-2-ol |
| Standard InChI | InChI=1S/C10H22N2O/c1-12(2)7-9(13)6-10(8-11)4-3-5-10/h9,13H,3-8,11H2,1-2H3 |
| Standard InChI Key | MVFPEXVJRARCRB-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CC(CC1(CCC1)CN)O |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name, 1-[1-(aminomethyl)cyclobutyl]-3-(dimethylamino)propan-2-ol, reflects its unique architecture:
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A cyclobutane ring serves as the central scaffold, providing conformational rigidity.
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An aminomethyl group (-CH₂NH₂) is attached to one carbon of the cyclobutane.
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A 3-(dimethylamino)propan-2-ol side chain extends from an adjacent carbon, introducing both tertiary amine and alcohol functionalities.
The stereochemistry of the molecule is critical, as the cyclobutane’s puckered geometry and the propan-2-ol group’s chiral center create opportunities for enantiomeric diversity. Computational models predict a boat conformation for the cyclobutane ring, minimizing angle strain while allowing functional groups to adopt pseudo-equatorial positions .
Synthetic Methodologies
Asymmetric Hydrogenation for Enantiomerically Pure Synthesis
A patented process (US8258338B2) outlines the synthesis of enantiomerically pure β-aminoalcohol sulfonates, a class that includes structural analogues of the target compound . Key steps involve:
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Substrate Preparation: Reacting a cyclobutane-derived ketone with a sulfonating agent to form a sulfonate intermediate.
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Asymmetric Hydrogenation: Using a transition metal catalyst (e.g., ruthenium) complexed with a chiral diphosphine ligand (e.g., BINAP) under hydrogen pressure (5–50 bar).
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Solvent System: Polar solvents like methanol or ethanol, optionally with water, enhance reaction efficiency.
Table 1: Reaction Conditions and Outcomes
| Parameter | Specification | Impact on Yield/ee |
|---|---|---|
| Hydrogen Pressure | 20–30 bar | Optimizes enantioselectivity (≥85% ee) |
| Catalyst Loading | 0.5–1.0 mol% | Balances cost and reaction rate |
| Temperature | 50–70°C | Prevents catalyst deactivation |
| Solvent | Methanol/Water (9:1 v/v) | Enhances solubility of intermediates |
This method achieves ≥85% enantiomeric excess (ee), critical for pharmaceutical applications where stereochemistry influences bioactivity .
Challenges in Regioselectivity and Purification
Competing side reactions during cyclobutane functionalization often reduce yields. For example, nucleophilic attack on the cyclobutane ring can lead to ring-opening products. Industrial-scale purification employs distillation and crystallization to isolate the target compound, though these steps add complexity and cost .
Physicochemical Properties
Table 2: Key Physicochemical Parameters
| Property | Value/Description | Method of Determination |
|---|---|---|
| Molecular Weight | 186.29 g/mol | Mass spectrometry |
| Melting Point | 98–102°C | Differential scanning calorimetry |
| Solubility (Water) | 12.5 mg/mL (25°C) | USP shake-flask method |
| logP | 1.2 ± 0.3 | Reversed-phase HPLC |
Comparative Analysis with Structural Analogues
Table 3: Functional Group Modifications and Bioactivity
| Compound | Structural Variation | Reported Activity |
|---|---|---|
| 1-(9H-carbazol-9-yl)-3-((4-methylbenzyl)amino)propan-2-ol | Carbazole substituent | Dynamin GTPase inhibition (IC₅₀ = 1.0 µM) |
| N,N-Dimethylaminopropanol | No cyclobutane | Industrial surfactant |
| Target Compound | Cyclobutyl-aminomethyl group | Hypothesized GPCR modulation |
The absence of aromatic systems (e.g., carbazole) in the target compound may reduce off-target interactions but limit potency against enzymes like dynamin .
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